Home > Products > Screening Compounds P133100 > Razuprotafib sodium
Razuprotafib sodium - 1809275-69-1

Razuprotafib sodium

Catalog Number: EVT-8536876
CAS Number: 1809275-69-1
Molecular Formula: C26H25N4NaO6S3
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Razuprotafib sodium, also known as AKB-9778, is a novel compound primarily recognized for its role as a vascular endothelial protein tyrosine phosphatase beta inhibitor. This compound is under investigation for its potential therapeutic applications in treating various diabetic vascular complications, including diabetic macular edema and other conditions characterized by increased vascular permeability.

Source

Razuprotafib sodium is synthesized as a small molecule designed to modulate the activity of specific protein tyrosine phosphatases involved in endothelial cell function. The compound has been studied in various preclinical and clinical settings to assess its efficacy and safety profile.

Classification
  • Chemical Class: Protein Tyrosine Phosphatase Inhibitor
  • CAS Number: 1008510-37-9
  • Molecular Formula: C₁₃H₁₈N₄O₄S
Synthesis Analysis

Methods

The synthesis of razuprotafib sodium involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain sulfamic acid moieties.
  2. Reagents: Various reagents are employed to facilitate the formation of the desired sulfonamide structure.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthetic route generally involves the following steps:

  • Formation of the sulfonamide linkage.
  • Protection and deprotection strategies to manage reactive functional groups.
  • Final salt formation with sodium to yield razuprotafib sodium.
Molecular Structure Analysis

Structure

Razuprotafib sodium has a complex molecular structure characterized by a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:

C13H18N4O4S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Data

  • Molecular Weight: Approximately 306.37 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed through computational modeling, which aids in understanding its interaction with target proteins.
Chemical Reactions Analysis

Reactions

Razuprotafib sodium primarily functions through the inhibition of vascular endothelial protein tyrosine phosphatase beta. This inhibition leads to enhanced signaling through pathways that regulate endothelial cell junction integrity and permeability.

Technical Details

The compound's mechanism involves:

  • Binding to the active site of vascular endothelial protein tyrosine phosphatase beta.
  • Blocking the dephosphorylation of key proteins involved in maintaining endothelial barrier function, thus reducing vascular permeability.
Mechanism of Action

Process

Razuprotafib sodium exerts its effects by inhibiting the activity of vascular endothelial protein tyrosine phosphatase beta, which plays a pivotal role in regulating vascular stability and permeability.

  1. Inhibition of Phosphatase Activity: By preventing the dephosphorylation of specific substrates, razuprotafib enhances signaling pathways that promote tight junction formation between endothelial cells.
  2. Reduction of Vascular Permeability: This ultimately leads to decreased leakage of fluids and proteins from blood vessels into surrounding tissues, mitigating conditions associated with edema.

Data

Research indicates that razuprotafib sodium significantly reduces VEGF-induced permeability in vitro, showcasing its potential in managing diabetic complications related to vascular dysfunction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in formulations.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • pH Sensitivity: The compound's activity may vary with pH changes, necessitating careful formulation considerations.
Applications

Scientific Uses

Razuprotafib sodium is being explored for various therapeutic applications, particularly in:

  • Diabetic Vascular Complications: Targeting conditions like diabetic macular edema and other disorders characterized by increased vascular permeability.
  • Cancer Therapy: Investigating its potential role in enhancing drug delivery by stabilizing tumor vasculature.
  • Inflammatory Diseases: Exploring applications in diseases where vascular leakage contributes to pathology.
Introduction to Razuprotafib Sodium in Biomedical Research

Historical Context and Discovery of Vascular Endothelial Protein Tyrosine Phosphatase Inhibition

The discovery of Razuprotafib sodium emerged from concerted efforts to pharmacologically manipulate the angiopoietin-Tie2 signaling axis. Early research established Vascular Endothelial Protein Tyrosine Phosphatase as a critical negative regulator of Tie2 receptor activation. Genetic studies demonstrated that Vascular Endothelial Protein Tyrosine Phosphatase-deficient embryos died by embryonic day 10 due to severe vascular defects, mirroring Tie2 deficiency phenotypes and highlighting the phosphatase's non-redundant role in vascular development [7]. These findings positioned Vascular Endothelial Protein Tyrosine Phosphatase as a compelling drug target for vascular pathologies.

Fragment-based drug discovery approaches utilizing orthogonal biophysical techniques identified lead compounds with high affinity for the Vascular Endothelial Protein Tyrosine Phosphatase catalytic domain. Optimization yielded Razuprotafib as a first-in-class inhibitor with a weakly acidic structure distinct from known strongly acidic phosphatase inhibitors [4]. Its chemical structure (C₂₆H₂₆N₄NaO₆S₃; molecular weight 609.7 g/mol) features stereospecific configuration critical for target engagement [8].

Table 1: Key Molecular Characteristics of Razuprotafib Sodium

PropertyValue
Molecular FormulaC₂₆H₂₆N₄NaO₆S₃
Molecular Weight609.7 g/mol
Canonical SMILESCOC(=O)NC@@HC(=O)NC@@HC3=CSC(=N3)C4=CC=CS4.[Na]
Vascular Endothelial Protein Tyrosine Phosphatase Inhibition (IC₅₀)17 pM
Protein Tyrosine Phosphatase 1B Inhibition (IC₅₀)780 nM
Hydrogen Bond Donors4
Hydrogen Bond Acceptors10

Initial clinical observations in diabetic eye disease trials (TIME-2; NCT02050828) unexpectedly revealed that subcutaneous administration significantly lowered intraocular pressure in ocular normotensive patients. This finding redirected research toward its potential in glaucoma therapeutics and stimulated mechanistic investigations into its ocular effects [3]. The compound's ability to penetrate ocular tissues when administered topically further enhanced its translational prospects for vascular-related eye diseases.

Role in Modulating Endothelial Signaling Pathways

Razuprotafib sodium exerts profound effects on endothelial signaling through precise molecular interventions in the angiopoietin-Tie2 axis. Its primary mechanism involves potent inhibition of Vascular Endothelial Protein Tyrosine Phosphatase, which normally dephosphorylates and inactivates Tie2. By blocking this phosphatase, Razuprotafib shifts the equilibrium toward sustained Tie2 phosphorylation, even in the absence of angiopoietin-1 stimulation [3] [8]. Phosphorylated Tie2 triggers downstream activation of Phosphatidylinositol 3-Kinase and Protein Kinase B (Akt), leading to phosphorylation of endothelial Nitric Oxide Synthase at Ser1177. This post-translational modification enhances Nitric Oxide Synthase activity and nitric oxide production, a critical mediator of vascular homeostasis and endothelial quiescence [8] [10].

Research using human umbilical vein endothelial cells demonstrates that Razuprotafib significantly enhances angiopoietin-1-induced Tie2 phosphorylation and amplifies signaling through Extracellular Signal-Regulated Kinase pathways [8]. These effects translate into functional changes in endothelial cells, including strengthened cell-cell junctions through Vascular Endothelial-cadherin stabilization. Notably, studies in VE-cadherin-Y685F mutant mice revealed that Razuprotafib's effects on Schlemm's canal morphology and function are independent of this specific phosphorylation site, confirming Tie2 as its primary therapeutic target in vascular endothelia [1].

Table 2: Comparison of VE-PTP Inhibitors

InhibitorVascular Endothelial Protein Tyrosine Phosphatase IC₅₀Selectivity ProfileDevelopment Stage
Razuprotafib17 pMHigh selectivity; inhibits HPTPη (36 pM), HPTPγ (100 pM)Phase II clinical trials
Compound-2Not specifiedNovel weakly acidic structure; high selectivityPreclinical
Fragment-derived compoundsVariableOptimized for bioavailabilityDiscovery phase

In the specialized endothelium of Schlemm's canal, Razuprotafib promotes canal expansion through Tie2-dependent mechanisms. Preclinical studies show topical administration increases Schlemm's canal area by 7.6% in aged mice and up to 13% in specific genetic models, concomitant with reduced intraocular pressure [1]. This structural remodeling enhances aqueous humor outflow facility, demonstrating the compound's ability to reverse age-related pathology in a critical pressure-regulating structure.

Significance in Targeting Vascular and Ocular Pathologies

Razuprotafib sodium has demonstrated significant potential across multiple vascular and ocular pathologies through its targeted mechanism of action:

Ocular Hypertension and Glaucoma: The most advanced research application involves intraocular pressure regulation. Vascular Endothelial Protein Tyrosine Phosphatase is highly expressed in Schlemm's canal endothelium, positioning it as an ideal target for enhancing conventional outflow facility. Topical Razuprotafib administration in aged mice (75-85 weeks) significantly increased Schlemm's canal area by 7.6% (±2.1%) and reduced intraocular pressure, demonstrating rejuvenation of this critical drainage structure [1]. Mechanistically, this effect strictly requires Tie2 expression and is independent of Vascular Endothelial-cadherin-Y685 phosphorylation. In human clinical trials as an adjunct to latanoprost, topical Razuprotafib provided additional intraocular pressure reduction in open-angle glaucoma and ocular hypertension patients [3]. Unlike conventional glaucoma therapeutics that reduce aqueous production or enhance uveoscleral outflow, Razuprotafib directly targets the pathological site of resistance in conventional outflow pathways, representing a disease-modifying approach.

Systemic Endothelial Dysfunction: Beyond ophthalmology, Razuprotafib shows promise in stabilizing endothelial barriers disrupted in systemic inflammation. In sepsis models, elevated soluble Vascular Endothelial-cadherin fragments induce vascular leakage by disrupting Vascular Endothelial-cadherin/Vascular Endothelial Protein Tyrosine Phosphatase interaction and activating RhoA signaling. Razuprotafib administration prevents this pathological cascade, preserving endothelial barrier integrity [2]. Similarly, in Fabry disease models characterized by endothelial glycocalyx degradation and inflammation, Razuprotafib improved endothelial function by reducing inflammatory mediators (angiopoietin-2, heparanase, and Nuclear Factor Kappa B) and restoring glycocalyx structure [6]. These effects position Vascular Endothelial Protein Tyrosine Phosphatase inhibition as a strategy for diverse vascular leak syndromes.

Therapeutic Combinations: Emerging research explores Razuprotafib's synergy with established therapies. In diabetic retinopathy trials, its combination with Vascular Endothelial Growth Factor inhibition showed enhanced outcomes, suggesting complementary mechanisms in vascular stabilization [3] [7]. The compound's ability to activate Tie2 independently of angiopoietin ligands provides particular advantage in disease states characterized by angiopoietin-2 upregulation, where conventional ligand-based approaches might prove insufficient.

Razuprotafib sodium exemplifies targeted endothelial therapy with applications spanning from ocular hypertension to systemic inflammatory conditions. Its progression through clinical development continues to validate Vascular Endothelial Protein Tyrosine Phosphatase inhibition as a mechanistically grounded strategy for vascular stabilization and remodeling.

Properties

CAS Number

1809275-69-1

Product Name

Razuprotafib sodium

IUPAC Name

sodium;N-[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate

Molecular Formula

C26H25N4NaO6S3

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/q;+1/p-1/t20-,21-;/m0./s1

InChI Key

FXNDNMZPAYMZNC-GUTACTQSSA-M

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)[O-])C3=CSC(=N3)C4=CC=CS4.[Na+]

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)[O-])C3=CSC(=N3)C4=CC=CS4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.